molecular formula C12H10F2N2OS B2791678 3-(Cyclopropylmethyl)-6,7-difluoro-2-sulfanylidene-1H-quinazolin-4-one CAS No. 2319873-92-0

3-(Cyclopropylmethyl)-6,7-difluoro-2-sulfanylidene-1H-quinazolin-4-one

Cat. No. B2791678
CAS RN: 2319873-92-0
M. Wt: 268.28
InChI Key: ORCZALWYIIXJPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Cyclopropylmethyl)-6,7-difluoro-2-sulfanylidene-1H-quinazolin-4-one, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase enzyme that plays a crucial role in the signaling pathways of cytokines, which are involved in immune responses. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mechanism of Action

3-(Cyclopropylmethyl)-6,7-difluoro-2-sulfanylidene-1H-quinazolin-4-one works by selectively inhibiting JAK3, which is a key enzyme in the signaling pathways of cytokines involved in immune responses. By inhibiting JAK3, 3-(Cyclopropylmethyl)-6,7-difluoro-2-sulfanylidene-1H-quinazolin-4-one blocks the downstream signaling of cytokines, leading to a reduction in inflammation and immune responses.
Biochemical and physiological effects:
3-(Cyclopropylmethyl)-6,7-difluoro-2-sulfanylidene-1H-quinazolin-4-one has been shown to effectively reduce inflammation and immune responses in preclinical and clinical studies. Inhibition of JAK3 by 3-(Cyclopropylmethyl)-6,7-difluoro-2-sulfanylidene-1H-quinazolin-4-one leads to a reduction in the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and an increase in the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10).

Advantages and Limitations for Lab Experiments

3-(Cyclopropylmethyl)-6,7-difluoro-2-sulfanylidene-1H-quinazolin-4-one has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also highly selective for JAK3, which reduces the potential for off-target effects. However, 3-(Cyclopropylmethyl)-6,7-difluoro-2-sulfanylidene-1H-quinazolin-4-one also has some limitations. It has a relatively short half-life in vivo, which may limit its effectiveness in long-term treatments. It also has potential side effects, such as an increased risk of infections and malignancies.

Future Directions

There are several future directions for the research and development of 3-(Cyclopropylmethyl)-6,7-difluoro-2-sulfanylidene-1H-quinazolin-4-one. One direction is to explore its potential therapeutic applications in other autoimmune diseases, such as psoriasis and inflammatory bowel disease. Another direction is to develop more potent and selective JAK3 inhibitors with longer half-lives and fewer side effects. Finally, there is a need to further understand the mechanisms of action of 3-(Cyclopropylmethyl)-6,7-difluoro-2-sulfanylidene-1H-quinazolin-4-one and its effects on immune responses and inflammation.

Synthesis Methods

The synthesis of 3-(Cyclopropylmethyl)-6,7-difluoro-2-sulfanylidene-1H-quinazolin-4-one involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-amino-5-fluorobenzonitrile with cyclopropylmethyl bromide to form 2-(cyclopropylmethylamino)-5-fluorobenzonitrile. This intermediate is then reacted with 2,4-difluorobenzaldehyde in the presence of a base to give 3-(cyclopropylmethyl)-6,7-difluoro-2-aminobenzaldehyde. The final step involves the reaction of this intermediate with thioacetic acid in the presence of a base to form 3-(Cyclopropylmethyl)-6,7-difluoro-2-sulfanylidene-1H-quinazolin-4-one.

Scientific Research Applications

3-(Cyclopropylmethyl)-6,7-difluoro-2-sulfanylidene-1H-quinazolin-4-one has been extensively studied for its potential therapeutic applications in various autoimmune diseases. In preclinical studies, 3-(Cyclopropylmethyl)-6,7-difluoro-2-sulfanylidene-1H-quinazolin-4-one has been shown to effectively inhibit JAK3 activity and suppress cytokine signaling pathways, leading to a reduction in inflammation and immune responses. Clinical trials have also shown promising results in the treatment of rheumatoid arthritis and other autoimmune diseases.

properties

IUPAC Name

3-(cyclopropylmethyl)-6,7-difluoro-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2OS/c13-8-3-7-10(4-9(8)14)15-12(18)16(11(7)17)5-6-1-2-6/h3-4,6H,1-2,5H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCZALWYIIXJPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=O)C3=CC(=C(C=C3NC2=S)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclopropylmethyl)-6,7-difluoro-2-sulfanylidene-1H-quinazolin-4-one

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